

The Structural Elucidation of Dichapetalin M: A Technical Guide

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Compound of Interest

Compound Name: *Dichapetalin J*

Cat. No.: *B15193984*

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This guide provides a comprehensive overview of the structure elucidation of Dichapetalin M, a representative of the complex and biologically significant dichapetalin-class of triterpenoids. Dichapetalins, isolated from plants of the *Dichapetalum* genus, have garnered significant interest due to their novel structures and potent cytotoxic and anti-inflammatory activities.^{[1][2]} The intricate architecture of these molecules necessitates a multifaceted analytical approach for unambiguous structure determination. This document details the key experimental methodologies and presents the spectroscopic data that are foundational to the structural assignment of Dichapetalin M.

Spectroscopic Data Analysis

The structural framework of Dichapetalin M was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) established the molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Dichapetalin M

Ionization Mode	Formula	Calculated m/z	Measured m/z
ESI+	C ₃₈ H ₄₈ O ₆	[M+H] ⁺ 601.3478	601.3475

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for Dichapetalin M (in CDCl_3)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	38.7	1.65, m
2	27.2	1.80, m
3	78.9	3.25, dd (11.5, 4.5)
4	39.0	2.10, m
5	55.8	1.15, d (10.5)
6	18.2	1.50, m
7	34.9	1.45, m
8	40.5	-
9	50.2	1.40, m
10	37.0	-
11	23.8	1.55, m
12	125.2	5.30, t (3.5)
13	44.9	-
14	51.6	-
15	31.0	1.60, m
16	26.7	1.75, m
17	56.1	1.95, m
18	16.0	0.88, s
19	16.1	0.95, s
20	36.5	2.15, m
21	21.6	1.05, s
22	74.2	3.70, dd (9.0, 6.5)
23	35.2	2.30, m

24	124.8	5.15, d (8.5)
25	131.8	-
26	25.7	1.70, s
27	17.7	1.65, s
28	28.0	1.25, s
29	16.8	0.90, s
30	21.2	1.00, s
1'	102.1	4.90, d (8.0)
2'	158.2	-
3'	115.8	6.90, d (8.5)
4'	129.5	7.30, t (8.5)
5'	122.0	7.10, t (8.5)
6'	128.4	7.40, d (8.5)
OAc	170.5, 21.1	-

Experimental Protocols

The elucidation of Dichapetalin M's structure relies on a series of well-established experimental protocols. These methods, applied in concert, provide the necessary data to piece together the molecular puzzle.

Isolation and Purification

Dichapetalin M is typically isolated from the roots or twigs of *Dichapetalum* species.^[3] The general procedure involves:

- **Extraction:** Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

- **Fractionation:** The crude extract is fractionated using column chromatography over silica gel or other stationary phases.
- **Purification:** Repeated column chromatography, including techniques like Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), is employed to isolate the pure compound.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the elemental composition of the molecule.

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
- **Infusion:** The sample is introduced into the mass spectrometer via direct infusion.
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes. The high resolution and accuracy of the instrument allow for the determination of the molecular formula by comparing the measured m/z value with the calculated value for potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

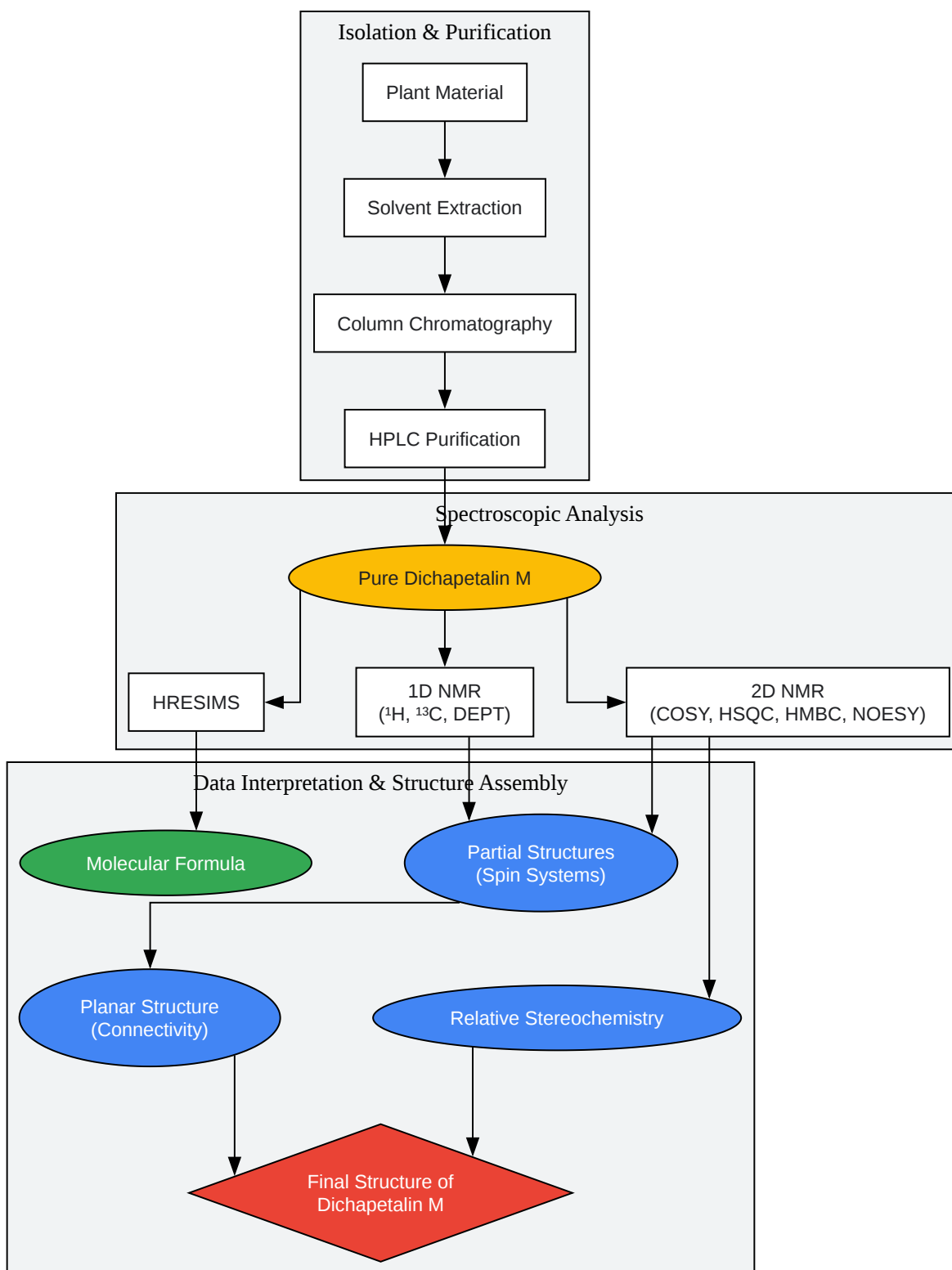
A comprehensive suite of NMR experiments is crucial for the structural elucidation of complex natural products like Dichapetalin M.

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- **1D NMR:**
 - ^1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and establishing the overall carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, each providing a crucial piece of information that contributes to the final structural assignment.



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